7-Chloroquinoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloroquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWIFPLRWLABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core
The construction of the fundamental quinoline scaffold can be achieved through several well-established named reactions. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for producing quinoline-4-carboxylic acids. iipseries.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound, such as an aldehyde or ketone, in the presence of a strong base. iipseries.orgwikipedia.org The yield for this reaction can be quite high; for instance, the synthesis of 2-methylquinoline-4-carboxylic acid has been reported with yields up to 80%. researchgate.net
The mechanism proceeds in several steps:
Ring Opening: The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in the isatin ring to form a keto-acid intermediate. iipseries.orgwikipedia.org
Condensation: The aniline (B41778) moiety of the opened intermediate reacts with the carbonyl compound to form an imine (from a ketone) or a Schiff base. iipseries.orgwikipedia.org Tautomerization can lead to an enamine.
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org
This reaction is particularly useful for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org Modifications to the Pfitzinger reaction have also been developed to create fused quinoline derivatives. researchgate.net
The Skraup synthesis is a foundational method for producing quinoline itself. In its classic form, it involves heating an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. iipseries.orgwikipedia.org The reaction can be vigorous but is often moderated by the presence of ferrous sulfate. wikipedia.org
The mechanism is generally understood to proceed via:
Acrolein Formation: Sulfuric acid dehydrates glycerol to form acrolein. iipseries.orgwordpress.com
Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein. pharmaguideline.com
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. slideshare.net
Oxidation: The dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline. iipseries.orgslideshare.net
The Doebner-von Miller reaction is a significant modification and generalization of the Skraup synthesis. synarchive.com It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. iipseries.orgacs.org The reaction is typically catalyzed by acids such as hydrochloric acid, or various Lewis acids. synarchive.comacs.org The mechanism is complex and believed to involve the formation of an anil (Schiff base) intermediate, which then undergoes cyclization. acs.org Studies using labeled ketones suggest a fragmentation-recombination pathway where the α,β-unsaturated ketone can break apart and recombine after initial condensation with the aniline. acs.orgnih.gov
The Friedländer synthesis is a straightforward and widely used method that involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or an ester). iipseries.orgorganic-chemistry.org The reaction is essentially an aldol-type condensation followed by cyclodehydration and can be catalyzed by bases like sodium hydroxide or various acids. pharmaguideline.comorganic-chemistry.org This method is advantageous for producing functionalized quinolines, though it can sometimes be limited by harsh reaction conditions. nih.govresearchgate.net Modern protocols have introduced milder catalysts, such as neodymium(III) nitrate (B79036) hexahydrate or sulfonic acid-functionalized liquids, to improve yields and environmental compatibility. organic-chemistry.orgtandfonline.com
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone. iipseries.orgwikipedia.org The process involves two main stages:
Schiff Base Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate, which can tautomerize to a more stable β-amino enone. iipseries.orgslideshare.netwikipedia.org
Acid-Catalyzed Cyclization: In the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid, the intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the quinoline product. iipseries.orgwikipedia.org The ring-closure step is typically the rate-determining step of the reaction. wikipedia.org
Multicomponent reactions (MCRs) have become a powerful strategy in organic synthesis, offering high efficiency, atom economy, and the ability to construct complex molecules in a single step. researchgate.netrsc.org Several MCRs have been adapted for quinoline synthesis.
One prominent example is the Povarov reaction , which involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an activated alkene. beilstein-journals.orgrsc.org This reaction typically produces tetrahydroquinoline derivatives, which can then be oxidized in a subsequent step to the fully aromatic quinoline. beilstein-journals.org Manganese dioxide is often the reagent of choice for this oxidation, providing clean reactions and high yields. beilstein-journals.org The versatility of MCRs allows for the incorporation of diverse functional groups, making them highly valuable for generating libraries of substituted quinolines for various applications. rsc.orgrsc.org
| Synthetic Method | Reactants | Product Type | Key Features |
| Pfitzinger Reaction | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acids | Base-catalyzed; good for 2,3-disubstitution. iipseries.orgwikipedia.org |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Quinolines | Acid-catalyzed; can be vigorous. iipseries.orgwikipedia.org |
| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | Substituted Quinolines | A more general version of the Skraup synthesis. iipseries.orgsynarchive.com |
| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde + α-Methylene Compound | Functionalized Quinolines | Acid or base-catalyzed aldol-type condensation. organic-chemistry.orgnih.gov |
| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted Quinolines | Acid-catalyzed cyclization of a β-amino enone intermediate. iipseries.orgwikipedia.org |
| Povarov Reaction | Aniline + Aldehyde + Alkene | Tetrahydroquinolines (oxidized to Quinolines) | Multicomponent reaction; high step economy. beilstein-journals.orgrsc.org |
Targeted Synthesis of 7-Chloroquinoline-5-carboxylic Acid
The specific placement of both a chloro group at the 7-position and a carboxylic acid at the 5-position on the quinoline scaffold presents a significant regiochemical challenge. The synthesis requires strategies that can precisely control the position of these substituents, either by using pre-functionalized starting materials or by regioselective modification of the quinoline core.
Synthesizing this compound is not a trivial task and often involves multi-step sequences. Direct synthesis using classical methods would require a starting aniline with a specific substitution pattern that directs the cyclization appropriately. For example, a Skraup or Doebner-von Miller reaction starting with 3-amino-5-chlorobenzoic acid could theoretically yield the desired product, but the harsh acidic conditions might be incompatible with the carboxylic acid group and could lead to unwanted side reactions or poor regioselectivity.
More practical approaches often involve the post-modification of a pre-formed quinoline ring. These strategies rely on modern synthetic methods that allow for regioselective functionalization.
A potential synthetic pathway could involve the following steps:
Synthesis of a Quinoline-5-carboxylate: A quinoline core with a carboxylic acid or ester group at the C5 position is first synthesized. This can be achieved through various methods, including those starting from appropriately substituted anilines.
Regioselective Chlorination: The next crucial step is the regioselective introduction of a chlorine atom at the C7 position. Electrophilic aromatic substitution on the quinoline ring typically occurs at the 5- and 8-positions. pharmaguideline.com Therefore, direct chlorination is often not selective for the C7 position. A more controlled method involves the use of quinoline N-oxides. The N-oxide deactivates the pyridine (B92270) ring towards electrophilic attack and activates the C2 and C4 positions for nucleophilic attack. However, it also influences the reactivity of the benzene (B151609) ring. Regioselective chlorination of quinoline N-oxides has been achieved using reagents like triphenylphosphine (B44618) in tetrachloromethane.
Alternative Routes via Metalation: Modern organometallic chemistry offers powerful tools for regioselective functionalization. Directed ortho metalation (DoM) reactions, using bases like lithium diisopropylamide (LDA) or mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl), can selectively deprotonate specific positions on the quinoline ring, which can then be quenched with an electrophile. durham.ac.ukresearchgate.net For instance, the metalation of 7-chloroquinoline (B30040) has been shown to occur selectively at different positions depending on the base used, allowing for the introduction of functional groups at C8 or other positions. durham.ac.ukresearchgate.net A strategy could involve the metalation of a quinoline-5-carboxylic acid derivative followed by reaction with a chlorinating agent, or vice-versa.
Utilization of Key Precursors and Intermediates (e.g., 4,7-dichloroquinoline)
The construction of the this compound framework relies on the selection of appropriate starting materials and the strategic introduction of functional groups. A key precursor in many synthetic routes is 4,7-dichloroquinoline (B193633) . This commercially available intermediate offers multiple reactive sites that can be selectively functionalized.
One common strategy involves the selective metalation or metal-halogen exchange at the C4 position. For instance, 7-chloro-4-iodoquinoline, which can be prepared from 4,7-dichloroquinoline, serves as a versatile intermediate. acs.org The iodo group is readily converted into an organometallic species, for example, by using reagents like i-PrMgCl·LiCl. This creates a nucleophilic center at the C4 position, allowing for the introduction of various side chains while leaving the C7-chloro substituent intact. acs.org
Another approach involves a C3 regioselective metalation of 4,7-dichloroquinoline using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate can then react with electrophiles to introduce functionality at the C3 position. acs.org While these examples functionalize the C3 and C4 positions, similar principles of directed metalation and cross-coupling can be envisioned for functionalizing the C5 position, which is necessary for synthesizing the target carboxylic acid.
An alternative conceptual pathway involves the oxidation of a precursor like 7-chloro-5-methylquinoline. Industrial processes have demonstrated the viability of oxidizing methylquinolines to their corresponding carboxylic acids using strong oxidizing agents in the presence of catalysts like vanadium(V) oxide. google.com This method, while documented for other isomers, provides a potential route to this compound.
Reaction Conditions Optimization and Yield Enhancement Studies
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Studies on quinoline synthesis highlight several key parameters that can be tuned for yield enhancement.
In metal-catalyzed reactions, such as those involving copper or palladium, the choice of ligand, solvent, base, and temperature plays a crucial role. For copper-catalyzed syntheses of quinoline-2-carboxylates, optimization studies have shown that using Cu(OTf)₂ in CH₂Cl₂ at room temperature can provide high yields. organic-chemistry.org For the magnesiation of 7-chloroquinolines, reaction selectivity and yield were improved by carefully controlling the temperature; performing the reaction at 0 °C favored the formation of the desired alcohol product over the ketone byproduct. durham.ac.uk
In green chemistry protocols, specific parameters related to the energy source are optimized. When using ultrasound irradiation, for example, the reaction time, temperature, and ultrasonic frequency are key variables that can be managed to improve outcomes. nih.gov For visible-light-mediated reactions, the choice of photocatalyst, solvent, and light source intensity are critical for efficient conversion. acs.orgresearchgate.net Aerobic dehydrogenation reactions are optimized by selecting the appropriate metal catalyst and tuning the oxygen or air pressure and temperature to ensure efficient aromatization without over-oxidation. organic-chemistry.org
The following table summarizes key optimization parameters from related quinoline syntheses, which are applicable to the synthesis of this compound.
| Methodology | Key Parameters for Optimization | Typical Conditions & Findings | Relevant Sources |
| Metal-Catalyzed Cross-Coupling | Catalyst (e.g., Pd, Cu), Ligand, Base, Solvent, Temperature | Cu(OTf)₂ (20 mol%), CH₂Cl₂, 16h at room temperature for high yields of quinoline-2-carboxylates. | organic-chemistry.org |
| Directed Metalation | Metalating Agent (e.g., LDA, TMPMgCl·LiCl), Temperature, Quenching Electrophile | Use of TMPMgCl·LiCl for magnesiation; quenching at 0 °C improved selectivity and yield (74%). | durham.ac.uk |
| Ultrasound-Assisted Synthesis | Ultrasonic Frequency, Irradiation Time, Solvent System | Use of basic ionic liquids in aqueous media under ultrasound promotes reactions at room temperature, shortening times and increasing yields. | nih.gov |
| Visible-Light Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)₃), Light Source (e.g., Blue LED), Solvent, Base | Ir(ppy)₃ catalyst, K₂HPO₄ base, and 18-crown-6 (B118740) additive in MeCN/MeOH under blue LED irradiation. | researchgate.net |
This table is generated based on data from related quinoline syntheses and represents general principles applicable to the target compound.
Modern Synthetic Advancements
Recent progress in synthetic organic chemistry has introduced powerful new tools for the construction of complex heterocyclic systems like quinolines. These advancements often provide milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods.
Metal catalysis is a cornerstone of modern quinoline synthesis. Different metals offer unique reactivity patterns for C-C and C-N bond formation.
Lithium-Magnesium Reagents : The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl or TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has become a powerful method for the functionalization of halogenated quinolines. acs.orgdurham.ac.uk These reagents can selectively perform a metal-halogen exchange or direct deprotonation on the quinoline core under mild conditions. acs.org The resulting organomagnesium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the precise introduction of functional groups. worktribe.comnih.gov This approach has been successfully applied to 7-chloroquinolines, demonstrating its utility for creating substituted derivatives. durham.ac.uk
Copper Catalysis : Copper catalysts are cost-effective and versatile for synthesizing quinolines. They can catalyze tandem or domino reactions, where multiple bond-forming events occur in a single pot. organic-chemistry.org For example, copper has been used to catalyze the reaction of enaminones with 2-halobenzaldehydes to form quinolines. rsc.org Other copper-catalyzed methods include the synthesis of N-fused quinolines via C(sp³)-H activation and cyclization cascades nih.gov and three-component reactions to form functionalized quinolines. acs.org
Manganese Catalysis : As an earth-abundant and low-toxicity metal, manganese has emerged as an attractive catalyst for C-H activation reactions. acs.org Manganese complexes can catalyze the [4+2] annulation of N-H amidines with coupling partners to form isoquinolines, a related heterocycle. acs.org Theoretical and experimental studies are exploring manganese-catalyzed C-H functionalization of methylquinolines and visible-light-initiated synthesis of quinolines under aerobic conditions. scibasejournals.orgresearchgate.net
Silver Catalysis : Silver catalysts are effective in promoting oxidative coupling and cyclization reactions. Silver-catalyzed methods have been developed for the direct C-H carbamoylation of quinolines rsc.org and the synthesis of quinolines from anilines and carbonyl compounds. nih.govorganic-chemistry.org These reactions often proceed through radical pathways or cycloisomerization mechanisms to construct the quinoline ring system. acs.orgthieme-connect.com
| Metal Catalyst | Synthetic Approach | Substrates | Key Features | Relevant Sources |
| Li/Mg | Magnesiation / Metal-Halogen Exchange | Halogenated 7-chloroquinolines | Mild conditions, high selectivity, batch and flow compatibility. | acs.orgdurham.ac.ukacs.org |
| Copper | Tandem/Domino Reactions, C-H Activation | Enaminones, anilines, alkynes | Cost-effective, good functional group tolerance, room temperature reactions. | organic-chemistry.orgrsc.orgnih.gov |
| Manganese | C-H Activation, Annulation Reactions | Aryl amidines, methylquinolines | Use of earth-abundant metal, novel reactivity for C-H bonds. | acs.orgacs.orgresearchgate.net |
| Silver | Oxidative Coupling, Cycloisomerization | Anilines, oxamic acids, N-propargylated heterocycles | Direct C-H functionalization, excellent yields under mild conditions. | rsc.orgnih.govthieme-connect.com |
This table summarizes various metal-catalyzed methodologies for quinoline synthesis.
Green chemistry principles aim to design chemical processes that are more environmentally benign. tandfonline.com These protocols are increasingly being applied to quinoline synthesis to reduce waste, avoid harsh reagents, and lower energy consumption. ijpsjournal.comresearchgate.net
Ultrasound Irradiation : Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—creates localized hotspots with extremely high temperatures and pressures. youtube.com This effect can dramatically accelerate reaction rates, improve yields, and enable reactions to occur under milder bulk conditions, often in green solvents like water. nih.gov Ultrasound has been successfully used to promote the synthesis of various quinoline derivatives, offering shorter reaction times and higher efficiency compared to conventional heating. nih.govrsc.orgresearchgate.net
Visible-Light Mediated Reactions : Photoredox catalysis using visible light has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. rsc.org Using simple light sources like blue LEDs, photocatalysts (based on iridium, ruthenium, or organic dyes) can initiate reactions to form quinolines from various precursors. acs.orgresearchgate.net These methods are noted for their high functional group tolerance and avoid the need for high temperatures or strong chemical oxidants. rsc.orgacs.org
Aerobic Dehydrogenation : Many quinoline syntheses produce a 1,2,3,4-tetrahydroquinoline (B108954) intermediate, which must be oxidized to the final aromatic quinoline. Classical methods often use stoichiometric, and sometimes hazardous, oxidizing agents. A greener alternative is aerobic dehydrogenation, which uses molecular oxygen from the air as the terminal oxidant, producing only water as a byproduct. organic-chemistry.org This transformation is typically catalyzed by transition metals like cobalt or palladium and can proceed under mild conditions. organic-chemistry.orgrsc.org This approach is highly atom-economical and environmentally friendly. nih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety (especially for hazardous reactions), precise control over reaction parameters (temperature, pressure, time), improved scalability, and the potential for process automation. numberanalytics.com
This technology has been applied to quinoline synthesis in several ways. Photochemical reactions, which can be difficult to scale in batch due to light penetration issues, are well-suited to flow reactors with small, well-irradiated channels. acs.orgacs.org This has enabled the safe and scalable synthesis of 3-substituted quinolines via radical cyclizations. acs.org A continuous flow process for a tandem photoisomerization-cyclization cascade has been shown to produce various quinolines with high throughput. vapourtec.com Furthermore, the magnesiation of 7-chloroquinolines has been successfully performed under both batch and continuous flow conditions, highlighting the adaptability of modern synthetic methods to this platform. acs.orgdurham.ac.uk
Derivatization and Functionalization Strategies of this compound
Once synthesized, this compound serves as a versatile building block for creating a library of more complex molecules. Its structure contains several handles for further chemical modification: the carboxylic acid group, the C7-chloro substituent, and the aromatic quinoline core.
Reactions of the Carboxylic Acid Group : The carboxylic acid moiety is readily transformed into a variety of other functional groups.
Amide Formation : Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can produce a diverse range of amides. This is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com
Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters.
Reduction : The carboxylic acid can be reduced to a primary alcohol (a quinoline-5-methanol derivative) using strong reducing agents like lithium aluminum hydride.
Conversion to Acid Chloride : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride, which is a precursor for esters, amides, and other acyl derivatives.
Reactions of the Quinoline Core :
Substitution of the Chlorine Atom : The chlorine at the C7 position can be displaced by various nucleophiles via nucleophilic aromatic substitution (SₙAr), although this may require activated conditions or metal catalysis.
C-H Functionalization : Modern methods allow for the selective functionalization of C-H bonds on the quinoline ring, enabling the introduction of additional substituents at other positions.
N-Oxidation : The quinoline nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and direct subsequent substitution reactions. rsc.org
The combination of these strategies allows for the systematic modification of the this compound scaffold to explore structure-activity relationships in drug discovery programs or to create new materials with tailored properties.
Chemical Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-5 position of the 7-chloroquinoline core is a prime site for chemical modification, enabling the synthesis of esters, amides, and other derivatives through well-established reactions.
Esterification: The conversion of carboxylic acids into esters, known as esterification, is a fundamental transformation. For this compound, this is typically achieved through the Fischer esterification reaction. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgpressbooks.pub The reaction is reversible, and its equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. pressbooks.publibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. pressbooks.pub The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be achieved under either acidic or basic conditions.
Amidation: The synthesis of amides from this compound is another crucial transformation for creating derivatives with potential biological activity. This reaction involves coupling the carboxylic acid with a primary or secondary amine. libretexts.org Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. One common method is to convert the carboxylic acid into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org This acid chloride then readily reacts with an amine to form the corresponding amide. Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the formation of the amide bond under milder conditions. semanticscholar.org This amidation strategy has been employed to synthesize novel amide-tethered 7-chloroquinoline-chalcone bifunctional hybrids. nih.gov
Carboxylate Anion Reactions: When treated with a base, this compound is deprotonated to form the corresponding carboxylate anion. This anion is a nucleophile and can participate in nucleophilic substitution reactions. For instance, it can react with primary alkyl halides in an S_N2 reaction to form esters, providing an alternative route to ester synthesis that avoids acidic conditions. libretexts.org
Table 1: Summary of Reactions at the Carboxylic Acid Functionality This table is interactive. Users can sort and filter the data.
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Reversible reaction; often requires excess alcohol or removal of water to drive to completion. pressbooks.publibretexts.org |
| Amidation | Amine (e.g., R'NH₂), Coupling Agent (e.g., EDC) or conversion to Acid Chloride (SOCl₂) | Amide (R-CONHR') | A key reaction for creating peptide-like bonds and linking to other molecular scaffolds. semanticscholar.orgnih.gov |
| Carboxylate Formation | Base (e.g., NaOH) | Carboxylate Salt (R-COO⁻Na⁺) | Forms a nucleophilic anion that can be used in further synthesis, such as S_N2 reactions. libretexts.org |
Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System
The quinoline ring of this compound is composed of a benzene ring and a pyridine ring fused together. Both rings can potentially undergo substitution reactions, although their reactivity is influenced by the existing substituents.
Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the C-7 position of the quinoline ring is susceptible to nucleophilic aromatic substitution. mdpi.com In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), and the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrogen atom in the adjacent pyridine ring facilitates this reaction. Various nucleophiles, including amines and thiols, can displace the chlorine atom, allowing for the introduction of a wide range of functional groups at this position. rsc.org Furthermore, in related 4,7-dichloroquinoline systems, the chlorine at the C-4 position is particularly reactive toward nucleophilic substitution, a property extensively used in the synthesis of antimalarial drugs and other complex hybrids. semanticscholar.orgmdpi.com
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution, such as nitration or halogenation. However, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of the chloro and carboxylic acid groups, which are also deactivating, further reduces the reactivity of the benzene ring. Therefore, forcing conditions are often required for electrophilic substitution to occur. The position of the substitution is directed by the existing groups on the ring.
Table 2: Substitution Reactions on the Quinoline Ring This table is interactive. Users can sort and filter the data.
| Position | Reaction Type | Description |
|---|---|---|
| C-7 | Nucleophilic Substitution | The chlorine atom can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups. mdpi.comrsc.org |
| C-4 | Nucleophilic Substitution | In related 4,7-dichloroquinolines, the C-4 chlorine is highly reactive and a common site for modification to build hybrid molecules. semanticscholar.orgmdpi.com |
| Benzene Ring (C-6, C-8) | Electrophilic Substitution | Can undergo reactions like nitration or halogenation, but the ring is deactivated by the chloro, carboxyl, and pyridine nitrogen moieties, often requiring harsh conditions. |
Synthesis of Hybrid Compounds
The strategy of molecular hybridization involves combining two or more pharmacophores into a single molecule to create new compounds with potentially enhanced activity or novel mechanisms of action. This compound is a valuable building block in this approach.
Triazole Conjugates: 1,2,3-Triazoles are important heterocyclic motifs in medicinal chemistry. Quinoline-triazole hybrids are often synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net The synthesis typically involves preparing an azide (B81097) or alkyne derivative of the quinoline core. For example, a related precursor, 4-azido-7-chloroquinoline, can be reacted with various terminal alkynes to produce a library of 1,2,3-triazole-substituted quinolines. researchgate.netscielo.br The carboxylic acid functionality can be used as a handle to attach the alkyne or azide partner, or it can be introduced after the formation of the triazole ring.
Schiff Bases: Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. tandfonline.comtandfonline.com To synthesize a Schiff base from this compound, the carboxylic acid is first converted into its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. This 7-chloroquinoline-5-carbohydrazide can then be condensed with a variety of aldehydes or ketones to yield the desired Schiff base hybrids. tandfonline.comresearchgate.net This methodology has been successfully applied to create diverse libraries of quinoline-based Schiff bases for biological screening. researchgate.netdntb.gov.ua
Chalcone (B49325) Hybrids: Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds. Hybrid molecules that tether a 7-chloroquinoline moiety to a chalcone scaffold have shown significant promise. researchgate.netresearchgate.net One common synthetic route involves forming an amide bond between this compound and an amino-functionalized chalcone. nih.gov This links the two pharmacophores via a stable amide bridge. The synthesis of the chalcone itself is typically achieved through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. By functionalizing one of these precursors with an amino group, it can be readily coupled to the quinoline carboxylic acid. nih.gov
Table 3: Synthesis of this compound-Based Hybrids This table is interactive. Users can sort and filter the data.
| Hybrid Type | Key Reaction | Synthetic Precursors | Resulting Linkage |
|---|---|---|---|
| Triazole Conjugates | Azide-Alkyne Cycloaddition (Click Chemistry) | Quinoline-azide + Alkyne partner (or vice versa) | 1,2,3-Triazole ring |
| Schiff Bases | Condensation | Quinoline-hydrazide + Aldehyde/Ketone | Imine (-C=N-NH-) |
| Chalcone Hybrids | Amidation / Claisen-Schmidt Condensation | Quinoline carboxylic acid + Amino-chalcone | Amide bond (-CO-NH-) |
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 7-Chloroquinoline-5-carboxylic acid is characterized by distinct absorption bands that confirm the presence of its key functional groups. A very broad and strong absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often indicating hydrogen bonding. instanano.com The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak, generally appearing around 1712 cm⁻¹ for a dimeric form. pg.edu.pl
The aromatic C-H stretching vibrations of the quinoline (B57606) ring are anticipated in the 3000-3100 cm⁻¹ range. bohrium.com Furthermore, the C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1400-1620 cm⁻¹ region. bohrium.comnih.gov The C-Cl stretching vibration is typically observed at lower frequencies, and in related chloroquinoline derivatives, this has been noted in regions around 650-850 cm⁻¹. dergipark.org.tr The in-plane and out-of-plane bending vibrations of the C-H bonds of the substituted benzene (B151609) and pyridine (B92270) rings contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.
Interactive Table 1: Key FT-IR Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic Acid |
| ~1712 | C=O stretch | Carboxylic Acid |
| 3000-3100 | C-H stretch | Aromatic Ring |
| 1400-1620 | C=C, C=N stretch | Quinoline Ring |
| 650-850 | C-Cl stretch | Chloro-substituent |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, FT-Raman spectroscopy offers additional insights into the molecular vibrations of this compound. While O-H stretching vibrations are typically weak in Raman spectra, the symmetric C=O stretching vibration of the carboxylic acid may be observed. The aromatic ring stretching vibrations (C=C and C=N) are usually strong and well-defined in the Raman spectrum, appearing in the 1400-1620 cm⁻¹ range. nih.gov The C-Cl stretching vibration also gives a characteristic Raman signal. Due to the potential for fluorescence with some quinoline derivatives, obtaining a high-quality FT-Raman spectrum can sometimes be challenging. iosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.
Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) Analysis
The ¹H-NMR spectrum of this compound displays a set of signals corresponding to the protons on the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm. The aromatic protons will resonate in the region of 7.5-9.0 ppm, with their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) providing information about their relative positions on the quinoline ring.
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is typically found in the range of 165-185 ppm. chemguide.co.uk The carbon atoms of the quinoline ring will appear in the aromatic region, generally between 115-150 ppm. chemguide.co.uk The carbon atom attached to the chlorine (C-7) will have its chemical shift influenced by the electronegativity of the chlorine atom.
Interactive Table 2: Predicted ¹H-NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| COOH | > 12 | Broad Singlet |
Interactive Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 160 - 185 |
Advanced 2D NMR Techniques (e.g., Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Distortionless Enhancement by Polarization Transfer (DEPT))
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed.
COSY (Correlated Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms, which is invaluable for tracing the connectivity of the protons around the quinoline ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons. emerypharma.com
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. While not directly applicable to the aromatic CH groups in this specific molecule, it is a standard technique in broader carbon analysis.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals for this compound can be achieved. uantwerpen.be
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. nih.gov The quinoline core itself has characteristic absorptions, and the presence of the chloro and carboxylic acid substituents will cause shifts in the absorption maxima (λ_max) and changes in their intensities. mdpi.com Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and help assign the observed electronic transitions. dergipark.org.tr The spectrum is typically characterized by one or more strong absorption bands in the UV region, often between 200 and 400 nm. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of approximately 207.61 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) is expected to appear as a characteristic doublet at m/z 207 and 209, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).
The fragmentation pattern of this compound under mass spectrometric conditions is characteristic of aromatic carboxylic acids. whitman.edu Analysis of closely related isomers, such as 4-chloroquinoline-6-carboxylic acid, suggests key fragmentation pathways. The most prominent fragmentation is typically the loss of the carboxylic acid group via decarboxylation (-COOH, 45 Da), which would lead to the formation of a 7-chloroquinoline (B30040) cation. Another potential fragmentation pathway involves the loss of hydrogen chloride (HCl) from the molecular ion. The quinoline ring system itself is notably stable and tends to remain intact during fragmentation.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 207/209 | [C₁₀H₆ClNO₂]⁺ (Molecular Ion) | - |
| 162/164 | [C₁₀H₅ClNO]⁺ | •OH (from carboxyl) |
| 163/165 | [C₉H₆ClN]⁺ (7-Chloroquinoline) | •COOH (Decarboxylation) |
| 171 | [C₁₀H₆NO₂]⁺ | •Cl |
| 127 | [C₉H₆N]⁺ (Quinoline) | •COOH and •Cl |
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in the solid state. hzdr.de This technique provides precise data on bond lengths, bond angles, and the intermolecular interactions that define the crystal lattice. hzdr.de
While a specific single-crystal structure of this compound itself is not detailed in the reviewed literature, extensive studies on related quinoline carboxylic acids and their derivatives have been performed. acs.orgresearchgate.netopenaccessjournals.com Based on these related structures, an SC-XRD analysis of this compound would be expected to reveal a largely planar quinoline ring system. The carboxylic acid group's conformation relative to the aromatic core would be a key structural feature.
| Parameter | Description | Expected Finding |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Likely monoclinic or orthorhombic. |
| Space Group | The specific symmetry group of the crystal. | Dependent on packing, often centrosymmetric for dimers (e.g., P2₁/c). |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific values determined by experimental data. |
| Key Bond Lengths | Distances between bonded atoms (e.g., C=O, C–O, C–Cl). | Consistent with standard values for aromatic acids and chloroarenes. |
| Hydrogen Bonds | Key intermolecular interactions. | Strong O–H···O bonds forming carboxylic acid dimers. |
| π–π Stacking | Interactions between aromatic rings. | Parallel-displaced or T-shaped stacking of quinoline rings. |
Studies on Multicomponent Crystals (e.g., Salts, Cocrystals)
The formation of multicomponent crystals, such as salts and cocrystals, is a cornerstone of crystal engineering. These materials consist of two or more different molecules held together in a crystal lattice by non-covalent interactions. openaccessjournals.comacs.org Quinolines, possessing a basic nitrogen atom within the heterocyclic ring, are excellent candidates for forming salts with various carboxylic acids. researchgate.netacs.org
The formation of a salt versus a cocrystal is generally predicted by the difference in the pKa values (ΔpKa) of the basic and acidic components. openaccessjournals.com A large ΔpKa typically leads to proton transfer from the acid to the base, resulting in salt formation. Research on derivatives of 7-chloroquinoline demonstrates that they readily form salts with aromatic carboxylic acids. researchgate.netacs.org In these structures, the quinoline nitrogen is protonated, and the carboxylic acid is deprotonated, creating a strong, charge-assisted hydrogen bond (N⁺–H···O⁻) that serves as the primary structural motif. researchgate.netacs.org
| Crystal Type | Component A | Component B (Coformer) | Primary Interaction | Example from Related Systems |
|---|---|---|---|---|
| Salt | 7-Chloroquinoline derivative (Base) | Carboxylic Acid (Acid) | Proton transfer, charge-assisted hydrogen bond (N⁺–H···O⁻) | Salt formation between triazole-linked 7-chloroquinolines and aromatic acids. acs.org |
| Cocrystal | 7-Chloroquinoline derivative (Base) | Neutral Coformer (e.g., another acid with similar pKa) | Neutral hydrogen bond (O–H···N) | Observed in systems where ΔpKa is small. openaccessjournals.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of 7-chloroquinoline-5-carboxylic acid. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electron distribution and energy levels.
Density Functional Theory (DFT) has become a primary method for studying quinoline (B57606) derivatives due to its balance of computational cost and accuracy. bohrium.comnih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these types of calculations. bohrium.comnih.gov The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for obtaining reliable results. Common basis sets employed in studies of similar quinoline derivatives include 6-311++G(d,p) and cc-pVQZ, which provide a good description of the electronic structure. bohrium.comnih.govcnr.itresearchgate.net For instance, geometry optimizations and frequency calculations for related quinoline compounds have been successfully performed using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.trdurham.ac.uk
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. uantwerpen.be A smaller gap suggests that the molecule is more reactive.
For quinoline derivatives, the distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In a study of a related compound, 4-azido-7-chloroquinoline, the HOMO was found to be spread across the fluoroaniline (B8554772) moiety, while the LUMO was delocalized over the quinoline and triazole rings, indicating the molecule's ability to act as both an electron donor and acceptor. mdpi.com
Table 1: Frontier Molecular Orbital Energies for a Related Quinoline Derivative (11h)
| Parameter | Energy (eV) |
| EHOMO | -6.87 |
| ELUMO | -2.35 |
| Energy Gap (ΔE) | 4.52 |
Data adapted from a study on a quinoline-triazole-aniline compound (11h) at the DFT/B3LYP/6-311++G(d,p) level of theory. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is the force experienced by a positive test charge at a particular point in space near the molecule. uni-muenchen.de Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. wuxiapptec.com
For carboxylic acids, the MEP map can be used to estimate acidity, with more positive potential values near the acidic hydrogen correlating with lower pKa values. wuxiapptec.com In the context of this compound, the MEP map would reveal the electron-rich nitrogen atom in the quinoline ring and the electron-deficient regions around the carboxylic acid group and the chlorine atom, providing insights into its intermolecular interaction sites. uni-muenchen.dewuxiapptec.com
Atomic charge distribution analysis provides a quantitative measure of the partial charges on each atom within a molecule. This information is crucial for understanding the molecule's polarity, dipole moment, and intermolecular interactions. Various methods can be used to calculate atomic charges, with Mulliken population analysis being a common approach in DFT studies. nih.gov
In substituted quinolines, the presence of electronegative atoms like chlorine and nitrogen significantly influences the charge distribution. cnr.it The chlorine atom will draw electron density towards itself, resulting in a partial negative charge on the chlorine and partial positive charges on the adjacent carbon atoms. Similarly, the nitrogen atom in the quinoline ring will have a partial negative charge. The carboxylic acid group will also have a significant impact on the charge distribution, with the oxygen atoms carrying partial negative charges and the acidic proton having a partial positive charge.
Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts, which is a powerful tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. comp-gag.orggaussian.comdergipark.org.tr The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). dergipark.org.tr
For accurate predictions, the molecular geometry should be optimized at a high level of theory before performing the GIAO calculations. gaussian.com Studies on related quinoline derivatives have shown good agreement between experimental NMR data and theoretical chemical shifts calculated using the GIAO method with DFT, often at the B3LYP level. dergipark.org.trdergipark.org.tr This approach can aid in the assignment of complex NMR spectra and confirm the structure of newly synthesized compounds.
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, researchers can gain a detailed understanding of the molecular vibrations. The Potential Energy Distribution (PED) is used to characterize the contribution of different internal coordinates (such as bond stretching and angle bending) to each vibrational mode. dergipark.org.tr
For quinoline derivatives, characteristic vibrational modes include C-H stretching in the aromatic region (around 3000-3200 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring (typically in the 1400-1600 cm⁻¹ range), and the C-Cl stretching mode (usually found in the 600-800 cm⁻¹ region). researchgate.net The carboxylic acid group exhibits a characteristic broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1680-1720 cm⁻¹). DFT calculations, often using the B3LYP functional, have been shown to provide vibrational frequencies that are in good agreement with experimental data for related molecules, aiding in the definitive assignment of the observed spectral bands. researchgate.netoatext.com
Stability Assessments using Quantum Chemical Descriptors
Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are crucial for assessing the stability and reactivity of molecules. For quinoline derivatives, these descriptors provide valuable information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A larger HOMO-LUMO energy gap generally indicates higher chemical stability and lower reactivity. uantwerpen.beuantwerpen.be
Calculations for related quinoline structures have shown that the introduction of substituents, such as chloro and hydroxyl groups, can significantly alter these energy levels and, consequently, the molecule's stability. uantwerpen.be For instance, the electrophilicity index, calculated from HOMO and LUMO energies, serves as a measure of a molecule's ability to accept electrons and can be a key indicator of its reactivity in biological systems. uantwerpen.be These computational analyses help in understanding the intrinsic electronic properties that govern the stability of this compound and its derivatives.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analyses for Electron Density
Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide detailed insights into the electron density distribution within a molecule. researchgate.net These methods are particularly useful for visualizing and quantifying the nature of chemical bonds and non-covalent interactions. researchgate.net For aromatic and heterocyclic systems like quinoline, ELF and LOL analyses can reveal the degree of electron delocalization and the regions of high electron density, which are often the sites of chemical reactivity. acs.org
Molecular Modeling and Docking Studies for Biomolecular Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or nucleic acid. These methods are pivotal in drug discovery for identifying potential drug candidates and understanding their mechanisms of action at a molecular level.
Prediction of Ligand-Protein Interactions
Molecular docking simulations have been extensively used to predict the binding affinities and interaction patterns of quinoline derivatives with various biologically important proteins.
Escherichia coli DNA Gyrase B and Topoisomerase IIβ: Docking studies have shown that 7-chloroquinoline (B30040) derivatives can bind effectively to the active sites of bacterial E. coli DNA gyrase B and human topoisomerase IIβ. researchgate.netresearchgate.net For example, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have exhibited binding energies ranging from -6.4 to -7.3 kcal/mol, indicating strong potential for interaction. researchgate.netresearchgate.net These enzymes are crucial for DNA replication and are validated targets for antibacterial and anticancer agents, respectively. nih.govmdpi.com
SARS-CoV-2 Proteases (Mpro and PLpro): The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication, making them prime targets for antiviral drug development. nih.govdiva-portal.orgresearchgate.net Computational studies have explored the potential of various small molecules, including those with quinoline-like scaffolds, to inhibit these proteases. nih.govnih.gov Docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity of inhibitors.
HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus. researchgate.netnih.gov Molecular docking has been employed to investigate the interaction of quinoline-based compounds with this enzyme, aiming to discover new antiretroviral agents. researchgate.netscirp.orgmdpi.com These studies have identified specific amino acid residues within the enzyme's active site that are crucial for inhibitor binding. scirp.orgnih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Docking studies have been performed on quinoline-based compounds to predict their binding modes within the active site of AChE, providing insights for the design of new inhibitors. mdpi.combohrium.com
Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the stability and function of many proteins involved in cancer development. A hybrid molecule containing a 7-chloroquinoline-based carboxylic acid moiety has been shown to exhibit better binding with Plasmodium falciparum HSP90 compared to its parent compounds. nih.gov
c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that is often dysregulated in cancer. While not directly studying this compound, research on related 7-chloroquinoline-benzimidazole hybrids has utilized molecular docking to investigate their interactions with c-SRC, a related kinase, to understand their antiproliferative activity. nih.gov
Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches
Computational methods are invaluable for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound in silico and evaluating the resulting changes in binding affinity or other properties, researchers can identify key structural features required for activity. nih.govacs.org
For instance, studies on quinoline derivatives have shown that the position and nature of substituents on the quinoline ring can dramatically affect their biological effects. researchgate.net Computational SAR studies can guide the synthesis of new analogs with improved potency and selectivity, optimizing the therapeutic potential of the chemical scaffold. nih.gov
Analysis of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are critical for the stability of ligand-protein complexes. Computational tools like the Reduced Density Gradient (RDG) and the Independent Gradient Model (IGM) are used to visualize and analyze these weak interactions. researchgate.netchemrxiv.org
The RDG method, in particular, allows for the identification of regions of non-covalent interactions and characterizes their strength. chemrxiv.orgbohrium.com This level of detail is crucial for understanding the subtle forces that govern molecular recognition and binding affinity. researchgate.netresearchgate.net For this compound, analyzing these interactions can provide a deeper understanding of its binding mode with various protein targets.
In Silico Prediction of Pharmacokinetic Properties
In silico methods are increasingly used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). mdpi.comfrontiersin.org Various computational models and software, such as SwissADME, can estimate properties like lipophilicity (log P), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's rule of five). researchgate.netresearchgate.netmdpi.com
For derivatives of 7-chloroquinoline, in silico ADME predictions have been used to assess their potential as orally bioavailable drugs. researchgate.netresearchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. frontiersin.orgdnu.dp.ua
Interactive Data Tables
Biological Activity and Mechanistic Research in Vitro Studies
In Vitro Antimicrobial Activities
The 7-chloroquinoline (B30040) scaffold, particularly when functionalized with a carboxylic acid group, serves as a versatile platform for the development of novel antimicrobial agents. In vitro studies have demonstrated that derivatives of this compound possess a broad range of activities against clinically relevant bacteria and fungi.
Antibacterial Spectrum and Efficacy Against Pathogenic Strains
Derivatives of 7-chloroquinoline-5-carboxylic acid have been systematically evaluated against a panel of pathogenic microorganisms. These studies often involve creating hybrid molecules or modifying the core structure to enhance potency and spectrum. For instance, novel 4-aminoquinoline (B48711)–isatin (B1672199) hybrids have been synthesized and tested for their antibacterial efficacy. mdpi.com Similarly, other research has focused on creating quinoline-based derivatives endowed with broad-spectrum antimicrobial potency, testing them against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Salmonella typhi. researchgate.net
The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. One study on hybrid sulfaguanidine (B1682504) moieties derived from quinolines reported MIC values ranging from 5.64 to 77.38 µM against S. aureus, 2.33 to 156.47 µM against E. coli, 13.40 to 137.43 µM against P. aeruginosa, and 11.29 to 77.38 µM against S. typhi. nih.gov Another investigation into quinoline-based hybrids found that while many demonstrated little inhibition against Gram-negative bacteria (MIC ≥50 µg/mL), one hybrid was a potent anti-staphylococcal agent with an MIC value of 2 µg/mL. researchgate.net
The data below summarizes the range of observed MIC values for various derivatives.
| Pathogen | MIC Range (µM) |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
This table represents a range of MIC values from various derivatives reported in the literature and not for a single compound. nih.gov
Antimycobacterial Activity
The global health challenge posed by tuberculosis has driven research into new therapeutic agents, with 7-chloroquinoline derivatives emerging as a promising class of compounds. Numerous studies have confirmed the in vitro efficacy of these molecules against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.
One study synthesized a series of 7-chloro-4-quinolinylhydrazones and found that several non-cytotoxic compounds exhibited a significant MIC of 2.5 µg/mL against M. tuberculosis H37Rv. researchgate.net Another investigation of new 7-chloroquinoline derivatives with triazolo, ureido, and thioureido substituents reported MIC values as low as 3.125 µg/mL. researchgate.net Even related compounds like cloxyquin (5-chloroquinolin-8-ol) have shown excellent activity, with MIC values for 150 clinical isolates ranging from 0.062 to 0.25 µg/ml. nih.gov These findings underscore the potential of the 7-chloroquinoline scaffold in the development of new anti-TB drugs. researchgate.netaustinpublishinggroup.com
Antifungal Efficacy
The antifungal properties of this compound derivatives have also been a subject of investigation. These compounds have been tested against various fungal pathogens, most notably Candida albicans, an opportunistic yeast that can cause serious infections.
Research has shown that synthetic hybrids incorporating the quinoline (B57606) core can exhibit significant antifungal activity. researchgate.net For example, a study on quinoline derivatives with hybrid sulfaguanidine moieties demonstrated activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM. nih.gov Other studies involving the synthesis of novel quinoline-thiazole derivatives also screened for activity against C. albicans, among other fungi, using the serial broth dilution method to establish MIC values. researchgate.net These results indicate that the 7-chloroquinoline framework is a viable starting point for the development of new antifungal agents.
In Vitro Structure-Activity Relationship (SAR) Studies for Antimicrobial Potential
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For 7-chloroquinoline derivatives, these studies have revealed key structural features that govern their biological activity.
Research on arylfluoroquinolones indicates that antibacterial potency is highly dependent on the substituents at various positions of the quinoline ring. For example, the greatest in vitro potency was achieved when the 1-substituent was a p-fluorophenyl or p-hydroxyphenyl group, and the 7-substituent was a 1-piperazinyl or 3-amino-1-pyrrolidinyl group. nih.gov This highlights the importance of the electronic and spatial properties of these substituents. nih.gov Furthermore, the strategy of creating molecular hybrids, which combine the 7-chloroquinoline scaffold with other bioactive pharmacophores like isatin or hydrazone linkages, has been shown to be an effective way to enhance therapeutic efficacy against resistant bacterial strains. mdpi.com Computational studies have also been employed to identify that features such as moderate lipophilicity and specific electronegative substituents are positive predictors of antibacterial activity. researchgate.net
Proposed Molecular Mechanisms of Action Against Microbial Targets
The bactericidal action of quinoline-based compounds is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial agents. nih.govmdpi.com
Quinolones function by stabilizing the complex formed between the enzyme and DNA, which leads to the generation of double-strand breaks in the bacterial chromosome, ultimately blocking DNA replication and leading to cell death. nih.gov In silico molecular docking studies on novel 7-chloroquinoline derivatives have been conducted to investigate their binding patterns with the B subunit of E. coli DNA gyrase (GyrB) and human topoisomerase IIβ. researchgate.net These computational analyses help to elucidate the specific interactions at the molecular level and support the proposed mechanism of action, paving the way for the rational design of new inhibitors. researchgate.netrjeid.com
In Vitro Antimalarial Activities
The 7-chloroquinoline core is the cornerstone of some of the most important antimalarial drugs, including chloroquine (B1663885). Consequently, there is significant interest in synthesizing and evaluating new derivatives of this compound for activity against Plasmodium falciparum, the deadliest species of malaria parasite.
Research has focused on creating hybrid molecules that often combine the 7-chloroquinoline scaffold with other chemical moieties to enhance potency and overcome drug resistance. For example, a series of 7-chloroquinoline-4H-chromene conjugates showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.govresearchgate.net Another study involving quinolinotriazole hybrids, synthesized via "click" chemistry, reported high antimalarial activity against the chloroquine-resistant W2 strain, with some compounds showing IC50 values in the low micromolar range (1.72–8.66 µM) and high selectivity. scielo.br The synthesis of hybrids of 7-chloroquinoline-based carboxylic acid with other molecules has also yielded compounds with potent, nanomolar activity against multiple P. falciparum strains, demonstrating that these derivatives can be significantly more effective than chloroquine itself. nih.gov
Efficacy Against Plasmodium falciparum Strains
The 7-chloroquinoline scaffold is a cornerstone of many antimalarial drugs, and derivatives of this compound have been evaluated for their activity against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. Research has demonstrated that compounds derived from this chemical entity exhibit a wide spectrum of antimalarial activity, proving effective against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.net The indiscriminate use of existing antimalarial drugs has led to the emergence of drug-resistant parasite strains, diminishing the therapeutic efficacy of many frontline medicines and highlighting the urgent need for novel compounds. researchgate.net
Hybrid compounds incorporating the 4-amino-7-chloroquinoline structure have shown particular promise. For instance, hybrids with cinnamic acid have been reported as potent agents against chloroquine-resistant P. falciparum. mdpi.com Similarly, quinoline-pyrimidine hybrids have demonstrated in vitro antiplasmodial activity against both chloroquine-sensitive and -resistant strains. mdpi.com One such derivative, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, was notably potent against a chloroquine-resistant strain with a 50% inhibitory concentration (IC50) of 3.6 nM. mdpi.com
Furthermore, quinoline-trioxolane hybrids have displayed activity in the low nanomolar range against both sensitive and resistant P. falciparum strains. mdpi.com The development of hybrid compounds, such as those combining the 4-amino-7-chloroquinoline core with other pharmacophores like clotrimazole, has yielded molecules effective against both types of strains by interacting with free heme and the parasite's heme metabolism. mdpi.comnih.gov The versatility of the 7-chloroquinoline scaffold allows for the development of compounds that can circumvent existing resistance mechanisms, offering a potential solution for malaria treatment in regions with high resistance rates. researchgate.net
Evaluation of Derivatives for Enhanced In Vitro Potency
The modification of the 7-chloroquinoline core has been a key strategy in the development of new antimalarial agents with improved potency. nih.gov The synthesis of various derivatives, including amides, sulfonamides, ureas, and thioureas from 4-amino-7-chloroquinoline, has resulted in compounds with submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. psu.edu
A significant finding in the development of these derivatives is that the presence of a second quinoline moiety, as seen in some bisquinoline compounds, is not essential for overcoming chloroquine resistance and can contribute to cytotoxicity. nih.gov This has led to the synthesis of monoquinoline derivatives with a 1,4-bis(3-aminopropyl)piperazine (B145938) linker, many of which have shown a higher selectivity index than chloroquine itself. nih.gov
The introduction of different functional groups and linkers has been shown to significantly impact the antimalarial activity. For example, hybrid compounds containing a triazine moiety were highly active against the chloroquine-sensitive 3D7 strain of P. falciparum. mdpi.com In another study, a series of novel chalcone (B49325) derivatives were synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, leading to the identification of compounds with low micromolar IC50 values and low cytotoxicity. researchgate.net The exploration of different linkers, such as in urea/oxalamide tethered β-lactam-7-chloroquinoline conjugates, has also yielded potent compounds. nih.gov
Mechanistic Insights into Antimalarial Action
The primary mechanism of action for many 4-aminoquinoline-based antimalarial drugs, including derivatives of this compound, is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal called hemozoin. nih.govmdpi.com
4-aminoquinoline compounds are believed to accumulate in the parasite's acidic food vacuole. nih.gove-century.us Here, they form a complex with heme, preventing its polymerization into hemozoin. nih.govacs.org The accumulation of free heme is toxic to the parasite, leading to its death. mdpi.come-century.us The 4-aminoquinoline nucleus is considered the minimal substructure for strong heme complexation, while the 7-chloro group is crucial for the inhibition of β-hematin (hemozoin) formation. nih.govacs.org
While the inhibition of heme detoxification is a primary mechanism, it is not directly involved in the development of chloroquine resistance. nih.gov Resistance is more commonly associated with mutations in drug transporters that reduce the accumulation of the drug within the parasite. nih.gov
In addition to interfering with heme detoxification, some 7-chloroquinoline derivatives may also inhibit parasitic enzymes. However, the inhibition of heme detoxification remains the most well-established antimalarial mechanism of action for this class of compounds.
In Vitro Antiproliferative and Anticancer Activities
Activity against Various Cancer Cell Lines
Derivatives of 7-chloroquinoline have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. Studies have shown the efficacy of these compounds against leukemia, lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. nih.gov
Specifically, 7-chloroquinoline hydrazones have exhibited potent cytotoxic activity with submicromolar GI50 values across a large panel of cancer cell lines. nih.gov In another study, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated, with sulfonyl N-oxide derivatives showing notable cytotoxicity against various cancer cell lines. mdpi.com Compound 81 from this series showed pronounced selectivity for human colorectal cancer cells (HCT116), leukemia cell lines (CCRF-CEM, K562), and lung cancer cells (A549). mdpi.com
Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated, with compounds 5d, 8d, and 12d showing strong cytotoxic activity (GI50 ranging from 0.4 to 8 µM) against leukemia and lymphoma cells. nih.gov Derivatives of 7-chloro-4(1H)-quinolone have also been synthesized and tested, with compound 9k displaying potent antiproliferative activity against HCT-116 and NCI-H1650 human tumor cell lines with IC50 values of 0.80 and 0.63 µM, respectively. sci-hub.se The antiproliferative activity of these compounds has also been observed in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov
Below is a table summarizing the activity of selected 7-chloroquinoline derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Observed Activity |
| 7-Chloroquinoline hydrazones | Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar GI50 values nih.gov |
| 7-Chloro-(4-thioalkylquinoline) derivatives (e.g., compound 81) | HCT116, CCRF-CEM, K562, A549 | Pronounced selectivity and cytotoxicity mdpi.com |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids (e.g., 5d, 8d, 12d) | Leukemia, Lymphoma | Strong cytotoxic activity (GI50: 0.4-8 µM) nih.gov |
| 7-Chloro-4(1H)-quinolone derivatives (e.g., 9k) | HCT-116, NCI-H1650 | Potent antiproliferative activity (IC50: 0.63-0.80 µM) sci-hub.se |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (e.g., QTCA-1) | MDA-MB-231 (Triple-negative breast cancer) | High cytotoxic activity (IC50: ~20 µM) nih.gov |
In Vitro Structure-Activity Relationship (SAR) Analysis for Antiproliferative Potential
Structure-activity relationship (SAR) studies have been crucial in guiding the design of 7-chloroquinoline derivatives with enhanced antiproliferative activity. These analyses have revealed several key structural features that influence the cytotoxic potential of these compounds.
One important finding is that the 4-amino-7-chloroquinoline core is a significant contributor to antitumor activity. core.ac.uk Replacing this core with a 4-aminopyridine (B3432731) or morpholine (B109124) structure has been shown to result in a substantial loss of antiproliferative activity against cancer cell lines. core.ac.uk
Modifications at various positions of the quinoline ring have been systematically explored. For instance, the introduction of a large and bulky alkoxy substituent at the 7-position of the quinoline nucleus has been found to be beneficial for antiproliferative activity. sci-hub.se The presence of an amino side chain at the 4-position also facilitates the antiproliferative effects of these compounds. sci-hub.se The length of the alkylamino side chain at this position has been shown to be a critical factor, with a two-carbon (CH2)2 unit being the most favorable for potency. sci-hub.se
In the case of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the substituents on the benzimidazole (B57391) ring play a role in their activity and selectivity. mdpi.com Compounds lacking a substituent at the C-5 position of the benzimidazole ring generally exhibit increased selectivity compared to those with amidine substituents. mdpi.com
Furthermore, the nature of the linker between the 7-chloroquinoline core and other moieties can influence activity. For example, in a series of N-cinnamoylated analogues of chloroquine, the presence of the cinnamoyl moiety appeared to contribute to the antiproliferative activity. core.ac.uk
Molecular Mechanisms of Cellular Action
The antiproliferative effects of this compound derivatives are mediated through various molecular mechanisms, leading to the inhibition of cancer cell growth and induction of cell death.
Induction of Apoptosis: A prominent mechanism of action for many 7-chloroquinoline derivatives is the induction of apoptosis, or programmed cell death. For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce apoptosis in triple-negative breast cancer cells. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis in leukemia cells. mdpi.com This process often involves the disruption of the mitochondrial membrane potential. nih.gov
c-Met Kinase Inhibition: The c-Met kinase, a receptor tyrosine kinase, is often overexpressed in various human cancers and plays a crucial role in tumor growth and metastasis. orientjchem.orgrsc.org Several quinoline derivatives have been developed as potent inhibitors of c-Met kinase. orientjchem.orgnih.gov These compounds can inhibit c-Met phosphorylation in c-Met-dependent cell lines, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and growth. nih.govbiomolther.org Inhibition of HSP90 leads to the degradation of these client proteins, resulting in antitumor effects. nih.gov Some 2-aroylquinoline-5,8-diones have been identified as HSP90 inhibitors, causing the degradation of client proteins like Akt and the induction of HSP70. rsc.org
Other Mechanisms:
Inhibition of Matrix Metalloproteinases (MMPs): While not as extensively documented for this compound itself, some quinoline derivatives have shown inhibitory activity against MMPs, which are involved in tumor invasion and metastasis.
Calcium Channel Modulation: The modulation of calcium channels can affect various cellular processes, including proliferation and apoptosis. While specific data on this compound is limited, the broader class of quinoline compounds has been investigated for its effects on ion channels.
The multifaceted mechanisms of action of 7-chloroquinoline derivatives make them a promising class of compounds for the development of novel anticancer therapies.
In Vitro Antiviral Activities
The quinoline scaffold, a core component of this compound, is a well-established pharmacophore in the development of antiviral agents. Research into derivatives of this compound has uncovered potential mechanisms for combating viral infections, including those caused by HIV and SARS-CoV-2.
Anti-HIV Activity (e.g., Inhibition of HIV-1 Reverse Transcriptase)
Derivatives of 7-chloroquinoline have demonstrated notable potential as anti-HIV agents, primarily through the inhibition of key viral enzymes such as reverse transcriptase (RT) and integrase (IN). rsc.orgscirp.org HIV-1 integrase is a critical target for preventing the replication of the viral cycle. rsc.org
Computational and in vitro studies have highlighted the promise of this chemical family. Molecular modeling of quinoline-based compounds, particularly those featuring a chlorine atom, suggests they could function as dual inhibitors of both HIV reverse transcriptase and integrase. scirp.org Following these computational predictions, newly synthesized 7-chloroquinoline–triazole–aniline (B41778) hybrids were tested for their biological activity. Several of these compounds exhibited significant in vitro efficacy against the wild-type HIV-1 subtype B. mdpi.com For instance, compound 11h in one study proved to be nine times more active than the reference drug azidothymidine (AZT), with a half-maximal inhibitory concentration (IC₅₀) of 0.01032 µM. mdpi.com Molecular docking studies indicated that this compound interacts with key amino acid residues in the active site of HIV-1 RT. mdpi.com
Furthermore, other related structures, such as polyhydroxylated styrylquinolines derived from quinoline carboxylic acids, have been identified as potent HIV-1 integrase inhibitors that can block viral replication in cell cultures. nih.govresearchgate.net The strategic derivatization of the 7-chloroquinoline core, particularly through "click chemistry" to introduce triazole rings, has proven to be a fruitful approach in generating novel compounds with potent anti-HIV-1 activity. mdpi.comresearchgate.net
Table 1: In Vitro Anti-HIV-1 Activity of 7-Chloroquinoline Derivatives
| Compound | Target | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 11h (quinoline–triazole–aniline hybrid) | HIV-1 Subtype B | Inhibitory | 0.01032 | mdpi.com |
| 11g (quinoline–triazole–aniline hybrid) | HIV-1 Subtype B | Inhibitory | 0.388 | mdpi.com |
| 11i (quinoline–triazole–aniline hybrid) | HIV-1 Subtype B | Inhibitory | 0.167 | mdpi.com |
| AZT (Reference Drug) | HIV-1 Subtype B | Inhibitory | 0.0909 | mdpi.com |
Potential as Anti-SARS-CoV-2 Agents (e.g., Inhibition of Viral Proteases)
In the search for effective treatments for COVID-19, quinoline derivatives have been investigated for their potential to inhibit SARS-CoV-2. asm.org Viral proteases, such as the main protease (Mpro or 3CLpro) and papain-like protease (PLpro), are essential for viral replication and are considered prime targets for antiviral drugs. acs.orgnih.gov
Theoretical studies have explored the main protease inhibitory properties of chloroquine and its analogs, providing a rationale for investigating related quinoline structures. acs.org In silico research has shown that quinoline derivatives can establish strong interactions with several SARS-CoV-2 proteins, including Mpro. asm.org For example, a study focusing on the design of new anti-COVID-19 therapeutics performed molecular docking with the 3CLpro protein, analyzing the binding energy of various active molecules. acs.org
Beyond proteases, other viral proteins are also potential targets. A specific quinoline-4-carboxylic acid derivative, BPR3P0128 , was identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), another crucial enzyme for viral replication. asm.org The development of hybrid molecules, such as artesunate–quinoline hybrids, represents another strategy being explored to leverage the antiviral potential of the quinoline scaffold against SARS-CoV-2. nih.gov
Other In Vitro Biological Activities
Beyond their antiviral potential, derivatives of this compound exhibit a range of other biological effects in vitro, including antioxidant, anti-inflammatory, and antileishmanial activities.
Antioxidant Properties and Radical Scavenging Activity
The quinoline motif is associated with free radical scavenging capabilities. rsc.org Various in vitro assays have confirmed the antioxidant potential of 7-chloroquinoline derivatives. These compounds have demonstrated efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, nitric oxide (NO) radicals, and in reducing lipid peroxidation. researchgate.netscielo.br
For instance, a series of novel chloroquinoline analogs were evaluated for their radical scavenging activity using the DPPH assay. Two compounds, 5 and 6 , displayed exceptionally strong antioxidant activity, with IC₅₀ values of 2.17 µg/mL and 0.31 µg/mL, respectively, which compared favorably to the standard antioxidant ascorbic acid (IC₅₀ of 2.41 µg/mL). semanticscholar.orgresearchgate.net Another study on 7-chloroquinoline-1,2,3-triazoyl carboxylates found that one derivative effectively scavenged nitric oxide, while another reduced lipid peroxidation levels induced by sodium nitroprusside in mouse liver. scielo.br
The introduction of a selenium moiety to the 7-chloroquinoline scaffold has also been explored to enhance antioxidant effects. mdpi.com The antioxidant activities of 7-chloro-N-(arylselanyl)quinolin-4-amines were assessed through multiple assays, including DPPH, ABTS, FRAP, and NO scavenging, with the compounds showing significant antioxidant potential. researchgate.net However, not all quinoline carboxylic acids show this effect; one study found that quinoline-3-carboxylic and quinoline-4-carboxylic acids lacked DPPH radical scavenging capacity when compared to ascorbic acid. nih.gov
Table 2: Antioxidant Activity of Chloroquinoline Derivatives
| Compound/Derivative | Assay | Activity/Result | IC₅₀ | Reference |
|---|---|---|---|---|
| Chloroquinoline analog 6 | DPPH Radical Scavenging | Strongest activity in series | 0.31 µg/mL | semanticscholar.orgresearchgate.net |
| Chloroquinoline analog 5 | DPPH Radical Scavenging | Strong activity | 2.17 µg/mL | semanticscholar.orgresearchgate.net |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Standard reference | 2.41 µg/mL | semanticscholar.orgresearchgate.net |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate | Nitric Oxide Scavenging | Active | Not specified | scielo.br |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Lipid Peroxidation | Reduction | Not specified | scielo.br |
Anti-inflammatory Effects
Derivatives of 7-chloroquinoline have shown significant anti-inflammatory effects in vitro. rsc.org These compounds can suppress key inflammatory mediators in cellular models. A notable example is the derivative 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone , which demonstrated the highest inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. tbzmed.ac.irtbzmed.ac.ir
Further investigation into its mechanism revealed that this compound's anti-inflammatory action is mediated by the suppression of inducible nitric oxide synthase (iNOS) protein expression. tbzmed.ac.irtbzmed.ac.ir Moreover, it was found to decrease the gene expression levels of several pro-inflammatory markers, including iNOS, cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). tbzmed.ac.ir Studies on other related structures, such as quinoline-4-carboxylic acid, also reported "impressively appreciable anti-inflammation affinities" in similar macrophage models. nih.gov The introduction of a piperazine (B1678402) heterocyclic moiety to the 4-position of the 7-chloroquinoline scaffold appears to be a key structural feature for enhancing this anti-inflammatory potential. tbzmed.ac.irtbzmed.ac.ir
Antileishmanial Activities
The quinoline core is a recognized pharmacophore in the development of antileishmanial agents, with derivatives showing activity against various Leishmania species. bohrium.commdpi.comfrontiersin.org Research has focused on modifying the quinoline scaffold, including the 7-chloroquinoline-carboxylic acid framework, to improve potency and selectivity against the parasite.
Several 7-chloroquinoline derivatives have demonstrated significant in vitro efficacy against both the promastigote and amastigote stages of the parasite. nih.govresearchgate.net For example, 7-chloro-N,N-dimethylquinolin-4-amine was found to be highly effective against L. infantum and L. amazonensis, with a high selectivity index, indicating low toxicity to host cells. nih.gov Mechanistic studies suggest that some of these compounds act by inducing changes in the parasite's mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net
In silico studies have identified potential molecular targets for these compounds, with N-myristoyltransferase (NMT) from L. major emerging as a putative target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgfrontiersin.org Structure-activity relationship studies have provided insights for drug design; for instance, a chloro-substituent at the C-6 position of the quinoline ring was found to produce a highly active derivative against L. donovani (IC₅₀ = 0.86 µM). mdpi.com Another 2-substituted quinoline compound, 26g , exhibited an IC₅₀ value of 0.2 μM with high selectivity. bohrium.com
Table 3: In Vitro Antileishmanial Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative | Target Species | Activity Stage | IC₅₀ | Reference |
|---|---|---|---|---|
| 26g (2-substituted quinoline) | L. donovani | Amastigote | 0.2 µM | bohrium.com |
| 6-chloro substituted quinoline | L. donovani | Not specified | 0.86 µM | mdpi.com |
| 2a (7-chloro-4-quinolinylhydrazone) | L. amazonensis | Intracellular Amastigote | 8.1 µM | researchgate.net |
| 2c (7-chloro-4-quinolinylhydrazone) | L. amazonensis | Intracellular Amastigote | 15.6 µM | researchgate.net |
| Selenide derivative 7n | L. amazonensis | Not specified | 5.67 µg/mL | scielo.br |
| Selenide derivative 4g | L. amazonensis | Not specified | 10.81 µg/mL | scielo.br |
| 7-chloro-N,N-dimethylquinolin-4-amine | L. infantum | Amastigote | Selectivity Index: 137.6 | nih.gov |
| 7-chloro-N,N-dimethylquinolin-4-amine | L. amazonensis | Amastigote | Selectivity Index: 74.3 | nih.gov |
Enzyme Inhibition Studies (e.g., Protein Kinase DYRK1A)
Extensive searches of scientific literature and biomedical databases did not yield specific in vitro studies detailing the enzyme inhibitory activity of this compound against Protein Kinase DYRK1A or other enzymes.
Advanced Materials Science and Chemosensory Applications
Integration into Functional Materials Systems
7-Chloroquinoline-5-carboxylic acid and its derivatives serve as versatile ligands in the construction of complex functional materials. The carboxylic acid group provides a prime site for coordination with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). In particular, quinoline (B57606) carboxylic acids are utilized to build complexes with lanthanide metals. researchgate.netdntb.gov.ua These lanthanide complexes are of significant interest due to their potential applications in electroluminescent materials and biological analyses, owing to their thermal stability, long luminescent lifetimes, and high color purity. researchgate.net
The synthesis of heterometallic complexes is another area where quinoline-based ligands are employed, offering advantages in creating materials for luminescent electronic devices, magnetic materials, and catalysis. researchgate.net The 7-chloroquinoline (B30040) moiety can be incorporated into larger molecular hybrids, combining its properties with other functional cores like morpholine (B109124), 1,4-naphthoquinone, and 1,3,5-triazine (B166579) to create multifunctional molecules. scirp.org This integration allows for the development of materials with tailored properties, where the quinoline derivative acts as a key structural and functional component.
Exploration of Luminescent and Optoelectronic Properties
The luminescent properties of materials incorporating quinoline carboxylic acid derivatives are a major area of research. When complexed with lanthanide ions such as Europium (Eu³⁺), the quinoline ligand can act as an "antenna," absorbing energy and transferring it efficiently to the metal ion. researchgate.net This process results in the characteristic, sharp emission spectra of the lanthanide ion. Studies on related 2-chloroquinoline-4-carboxylic acid complexes with lanthanides have demonstrated strong luminescence emissions, with quantum efficiencies reaching up to 25.0%. dntb.gov.ua
Furthermore, quinoline-based structures are investigated for novel photophysical phenomena like Aggregation-Induced Emission (AIE). AIE is a process where non-emissive molecules become highly luminescent upon aggregation in a solid state or poor solvent. nih.govresearchgate.net This property is the opposite of the more common aggregation-caused quenching (ACQ) and has significant potential for optoelectronic devices and sensors. researchgate.net Research on quinoline-based starting materials has shown they can be methylated to exhibit delayed fluorescence, including thermally activated delayed fluorescence (TADF) and triplet-triplet annihilation (TTA), properties crucial for developing highly efficient organic light-emitting diodes (OLEDs). gla.ac.uk These compounds also displayed AIE and mechanochromic (color change under mechanical pressure) behaviors, highlighting the diverse optoelectronic applications of functionalized quinoline systems. gla.ac.uk
Applications in Electrochemical Sensing Platforms
The electrochemical behavior of molecules containing the 7-chloroquinoline core has been characterized, particularly in the context of their interaction with metal surfaces. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study these interactions. scirp.org While much of this research is focused on corrosion inhibition, the data provides fundamental insights into the molecule's electrochemical activity.
EIS studies, for example, reveal how these compounds form protective films on steel surfaces, altering the electrochemical interface. scirp.org The broadening of phase angles in Bode plots from these studies indicates the presence of multiple time constants associated with the electrochemical process, a behavior typical of such systems. scirp.org The ability of the 7-chloroquinoline moiety to adsorb onto a metal surface and influence charge transfer is a key principle that could be adapted for electrochemical sensing platforms. By modifying the core structure, it is conceivable to design sensors where the binding of a target analyte would induce a measurable change in the electrochemical impedance or potential, leveraging the inherent electrochemical properties of the quinoline ring system.
Corrosion Inhibition Performance Studies
Derivatives of 7-chloroquinoline have demonstrated significant potential as corrosion inhibitors for metals. A study involving molecular hybrids containing a 7-chloroquinoline core, alongside other scaffolds like morpholine and 1,4-naphthoquinone, evaluated their anti-corrosive activity on AISI 316 stainless steel in a simulated production water medium. scirp.org
The research found that these compounds act as effective corrosion inhibitors by forming a protective film on the steel surface. scirp.org Potentiodynamic polarization studies showed that the inhibitors function as mixed-type inhibitors. The inhibition efficiency varied among the different hybrid molecules, with the naphthoquinone-containing derivative showing the highest efficiency of 86%. scirp.org
Computational studies using Density Functional Theory (DFT) revealed a correlation between the molecular properties of the inhibitors and their performance. Specifically, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the chemical hardness of the molecules were directly correlated with their inhibition efficiency. scirp.org This suggests that the electronic structure of the 7-chloroquinoline-containing hybrid is crucial for its ability to accept electrons from the metal surface and form a stable, protective adsorbed layer.
| Inhibitor Compound | Core Scaffolds | Optimal Concentration (mg·L⁻¹) | Inhibition Efficiency (%) |
|---|---|---|---|
| Compound 1 | 1,4-Naphthoquinone, Morpholine, 1,3,5-Triazine | 100 | 86 |
| Compound 2 | 7-Chloroquinoline, Morpholine, 1,3,5-Triazine | 50 | N/A (Efficiency range for all compounds was 67-86%) |
| Compound 3 | Morpholine, 1,3,5-Triazine | 30 | 67 |
Role as Plant Growth Regulators and Related Biochemical Mechanisms
In the agricultural sector, derivatives of 7-chloroquinoline have been investigated for their role as plant growth regulators. Specifically, (7-chloroquinoline-4-ylthio)carboxylic acids have been studied for their growth-stimulating properties in the microclonal propagation of plants. dnu.dp.uaznu.edu.ua This process is a key biotechnological method for the mass production of plants, and the use of rhizogenesis (root formation) stimulators can significantly enhance efficiency and reduce costs. dnu.dp.ua
The research on these quinoline derivatives involves both in vitro testing on plant models and in silico analysis using computer programs to predict their mechanism of action and properties like lipophilicity (log P). dnu.dp.ua Molecular modeling is a crucial part of designing these regulators, building upon the structures of known natural and synthetic compounds. dnu.dp.ua Nitrogen-containing heterocycles, particularly quinoline, are important synthons in this development process. dnu.dp.ua The studies aim to establish a clear structure-activity relationship to design new, effective, and non-toxic substances for agricultural biotechnology.
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The classical methods for synthesizing quinoline (B57606) derivatives, such as the Conrad-Limpach-Knorr and Pfitzinger reactions, often require harsh conditions and may generate significant waste. mdpi.com Future research is increasingly focused on developing novel and sustainable synthetic methodologies. Green chemistry principles are at the forefront of this effort, emphasizing the use of less hazardous reagents, renewable solvents, and energy-efficient processes. researchgate.net
One promising avenue is the use of organocatalysts, such as p-toluenesulfonic acid, under microwave irradiation, which can lead to higher yields, easier work-up procedures, and shorter reaction times while avoiding harmful organic solvents. researchgate.net Additionally, two-stage methods involving successive oxidation and chlorination reactions of methyl quinoline carboxylates offer a simple and scalable approach using readily available reagents. nuph.edu.ua The development of one-pot, multi-component reactions is another key area, streamlining the synthesis process and reducing the environmental footprint. researchgate.net Researchers are also exploring flow chemistry techniques for the synthesis of functionalized quinolines, which can offer precise control over reaction parameters and enable scalable production. durham.ac.uk
Integration of Advanced Computational Approaches for Predictive Modeling
The integration of advanced computational approaches is revolutionizing the study of quinoline derivatives. In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are becoming indispensable for predicting the biological activity and pharmacokinetic properties of new compounds. frontiersin.orgfrontiersin.org These computational tools allow researchers to screen large libraries of virtual compounds, identify promising candidates, and understand their interactions with biological targets at a molecular level, thereby reducing the time and cost associated with drug discovery. frontiersin.org
For instance, molecular docking studies have been used to investigate the binding patterns of 7-chloroquinoline (B30040) derivatives with targets like E. coli DNA gyrase B and topoisomerase IIβ. researchgate.net Furthermore, machine learning algorithms are being employed to design new inhibitors and predict their efficacy. dnu.dp.ua The future will likely see a greater reliance on artificial intelligence and more sophisticated modeling techniques to refine the design of 7-Chloroquinoline-5-carboxylic acid derivatives with enhanced specificity and efficacy.
Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Pathways (In Vitro)
While 7-chloroquinoline derivatives are well-known for their antimalarial properties, future in vitro research will focus on exploring a wider range of biological targets. researchgate.netnih.gov There is growing interest in their potential as anticancer, antibacterial, antifungal, and antiviral agents. researchgate.netresearchgate.netmdpi.com For example, some derivatives have shown significant activity against various cancer cell lines and Mycobacterium tuberculosis. researchgate.net
A key area of future investigation will be the elucidation of novel mechanistic pathways. Understanding how these compounds exert their biological effects is crucial for developing more effective and targeted therapies. This involves identifying the specific enzymes, receptors, or cellular processes that they modulate. For instance, studies have explored their role as inhibitors of protein kinase CK2 and botulinum neurotoxin serotype A light chain. nih.govtandfonline.com The use of photoaffinity probes derived from chloroquine (B1663885) is another innovative approach to identify and characterize the molecular targets of these compounds. mdpi.com
Diversification of Applications Beyond Traditional Pharmaceutical Research
The unique chemical properties of this compound and its derivatives suggest that their applications could extend far beyond pharmaceuticals. One area of significant potential is in materials science. The quinoline nucleus can be functionalized to create novel organic materials with interesting photophysical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. dnu.dp.ua
Another emerging application is in the field of corrosion inhibition. Quinoline derivatives have been shown to be effective corrosion inhibitors for metals like mild steel in acidic environments. bohrium.comtandfonline.com Their ability to adsorb onto the metal surface and form a protective film makes them valuable for industrial applications. bohrium.comresearchgate.net Furthermore, there is potential for their use in agrochemicals, as some quinoline derivatives have shown growth-stimulating properties in plants. dnu.dp.ua
Synergistic Combination of Experimental and Theoretical Research for Comprehensive Understanding
The future of research on this compound will undoubtedly rely on a synergistic combination of experimental and theoretical approaches. researchgate.netdntb.gov.uanih.gov While computational methods provide powerful predictive tools, experimental validation remains essential to confirm the synthesized structures and their biological activities. researchgate.nettandfonline.com The integration of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry with computational modeling allows for a comprehensive understanding of structure-activity relationships. tandfonline.combohrium.com
This integrated approach enables a virtuous cycle of discovery: theoretical models can guide the design of new compounds with desired properties, which are then synthesized and tested experimentally. The experimental results, in turn, provide valuable data to refine and improve the computational models. This synergy will be crucial for accelerating the development of novel this compound derivatives with tailored functionalities for a wide range of applications.
Q & A
Q. How can researchers optimize the synthesis of 7-Chloroquinoline-5-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters, such as temperature, solvent polarity, and catalyst type. For example, testing polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) can reveal solvent-dependent reaction pathways. Purification methods like recrystallization or column chromatography should be evaluated for efficiency using thin-layer chromatography (TLC) to monitor purity. Reference existing protocols for analogous quinoline derivatives to identify potential catalytic systems (e.g., palladium or copper catalysts) .
Q. What spectroscopic methods are recommended for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline core and substituent positions. Infrared (IR) spectroscopy can validate the carboxylic acid functional group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Cross-reference spectral data with published analogs (e.g., chloroquine derivatives) to resolve ambiguities .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use NIOSH-approved respiratory protection (e.g., P95 filters) and chemical-resistant gloves (e.g., nitrile) to minimize inhalation and dermal exposure. Implement fume hoods for weighing and handling powdered forms. Avoid aqueous disposal; instead, neutralize carboxylic acid groups with dilute sodium bicarbonate before waste treatment. Document safety protocols using guidelines from chemical hygiene plans .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting data on the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40°C/75% RH for 14 days. Use HPLC-UV to quantify degradation products and identify instability triggers (e.g., hydrolysis at the quinoline ring or decarboxylation). Compare kinetic models (zero-order vs. first-order) to determine degradation pathways. Validate findings with mass spectrometry to characterize degradation byproducts .
Q. How can computational modeling be applied to predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution, highlighting susceptible sites for electrophilic/nucleophilic attack. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) model solvation effects on stability. Validate predictions with experimental data (e.g., Arrhenius plots for thermal degradation) .
Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, cell line differences). Replicate key studies under standardized conditions (e.g., identical IC₅₀ protocols). Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity indices (I²). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Methodological Frameworks
Q. What steps are essential for designing reproducible experiments involving this compound?
- Methodological Answer : Predefine acceptance criteria for raw materials (e.g., ≥95% purity via HPLC). Include internal controls (e.g., known inhibitors in bioassays) and technical replicates. Document all parameters (e.g., stirring speed, humidity) using electronic lab notebooks. Share detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How can researchers ensure rigorous structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : Synthesize a congeneric series with systematic substitutions (e.g., halogenation at position 7, carboxylate bioisosteres). Use multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate SAR trends across multiple assay platforms (e.g., in vitro enzyme inhibition and in vivo efficacy) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data of this compound in pharmacological studies?
- Methodological Answer : Fit sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply outlier detection methods (e.g., Grubbs' test) and report 95% confidence intervals. For multi-target agents, use selectivity indices (ratio of IC₅₀ values) to prioritize compounds. Include raw data in supplementary tables for independent verification .
Q. How should researchers document negative or inconclusive results related to this compound in publications?
- Methodological Answer :
Clearly state experimental limitations (e.g., low sample size, solubility issues) in the discussion section. Use platforms like Zenodo to archive negative datasets with metadata (e.g., experimental conditions, instrument settings). Frame inconclusive results as hypothesis-generating findings, suggesting follow-up studies (e.g., alternative assay endpoints) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
